molecular formula C18H23FN2O2 B4718403 4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(4-fluorophenyl)pyrrolidin-2-one

4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B4718403
M. Wt: 318.4 g/mol
InChI Key: RBHSTCIWNSNGKS-UHFFFAOYSA-N
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Description

4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a fluorophenyl group and an ethylpiperidinyl moiety. These structural elements contribute to its biological activity and make it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of an appropriate amide precursor under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is reacted with a nucleophile.

    Attachment of the Ethylpiperidinyl Moiety: This step can be accomplished through a coupling reaction, such as a reductive amination or an acylation reaction, to introduce the ethylpiperidinyl group onto the pyrrolidin-2-one core.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring or other parts of the molecule.

Scientific Research Applications

4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(4-fluorophenyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in the treatment of various diseases, including neurological disorders and cancers.

    Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the ethylpiperidinyl moiety contribute to its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its mechanism of action would involve techniques like molecular docking, enzyme assays, and cellular assays.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one Derivatives: These compounds share the pyrrolidin-2-one core and may have different substituents that alter their biological activity.

    Fluorophenyl Compounds: Compounds with a fluorophenyl group are known for their enhanced stability and biological activity.

    Piperidine Derivatives: These compounds contain the piperidine ring and are widely used in medicinal chemistry.

Uniqueness

4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(4-fluorophenyl)pyrrolidin-2-one is unique due to the combination of its structural elements, which confer specific biological properties. Its distinct arrangement of the pyrrolidin-2-one core, fluorophenyl group, and ethylpiperidinyl moiety sets it apart from other similar compounds and makes it a valuable target for further research and development.

Properties

IUPAC Name

4-(2-ethylpiperidine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c1-2-15-5-3-4-10-20(15)18(23)13-11-17(22)21(12-13)16-8-6-14(19)7-9-16/h6-9,13,15H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHSTCIWNSNGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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